N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine

Physicochemical profiling Drug-likeness Scaffold hopping

N-[(3-Bromothiophen-2-yl)methyl]pyridin-3-amine is a heteroaromatic secondary amine (C₁₀H₉BrN₂S, MW 269.16 g/mol) composed of a 3-bromothiophene ring linked to a pyridin-3-amine moiety via a methylene (–CH₂–) bridge. Its computed XLogP3 is 2.7, topological polar surface area is 53.2 Ų, and it possesses one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C10H9BrN2S
Molecular Weight 269.16 g/mol
Cat. No. B13304973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine
Molecular FormulaC10H9BrN2S
Molecular Weight269.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NCC2=C(C=CS2)Br
InChIInChI=1S/C10H9BrN2S/c11-9-3-5-14-10(9)7-13-8-2-1-4-12-6-8/h1-6,13H,7H2
InChIKeySRVKVDRJCFKXAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-Bromothiophen-2-yl)methyl]pyridin-3-amine (CAS 1550138-55-0): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


N-[(3-Bromothiophen-2-yl)methyl]pyridin-3-amine is a heteroaromatic secondary amine (C₁₀H₉BrN₂S, MW 269.16 g/mol) composed of a 3-bromothiophene ring linked to a pyridin-3-amine moiety via a methylene (–CH₂–) bridge [1]. Its computed XLogP3 is 2.7, topological polar surface area is 53.2 Ų, and it possesses one hydrogen bond donor and three hydrogen bond acceptors [1]. The compound is cataloged primarily as a halogenated heteroaryl building block for medicinal chemistry diversification, with the bromine at the thiophene 3-position enabling palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) and nucleophilic aromatic substitution chemistry . The closest structural analogs include NS19504 (CAS 327062-46-4; same molecular formula, different scaffold), N-[(3-bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine, N-(5-bromothiophen-2-yl)methylpyridin-3-amine (positional isomer), and N-[(3-bromothiophen-2-yl)methyl]aniline. Procurement relevance is anchored in the distinct reactivity of the 3-bromo regiochemistry on thiophene compared to 2- or 5-bromo congeners, and in the methylene bridge that confers conformational flexibility absent in directly linked thiophene–pyridine biaryls.

Why N-[(3-Bromothiophen-2-yl)methyl]pyridin-3-amine Cannot Be Interchanged with In-Class Analogs: Structural Isomer and Scaffold Differentiation


Although several compounds share the molecular formula C₁₀H₉BrN₂S or close structural motifs, critical differences in scaffold topology, bromine regiochemistry, and linker type produce distinct reactivity and biological target profiles that preclude generic substitution. NS19504 (5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine) is a structural isomer that adopts a bromophenyl–thiazole scaffold rather than a bromothiophene–pyridine scaffold, and it functions as a validated BK channel activator (EC₅₀ = 11.0 µM) ; the target compound lacks the thiazole ring required for this activity. Positional isomers such as N-(5-bromothiophen-2-yl)methylpyridin-3-amine place the bromine at the thiophene 5-position, altering the electronic character and steric environment of the cross-coupling handle. The methyl-substituted analog N-[(3-bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine introduces a methyl group at the pyridine 2-position, which sterically hinders coordination to palladium catalysts and changes hydrogen-bonding capacity . The aniline analog replaces the pyridine nitrogen with a phenyl ring, eliminating the basic nitrogen that participates in hydrogen bonding and metal coordination. These differences mean that synthetic route optimization, biological screening outcomes, and structure–activity relationships (SAR) developed for one analog cannot be assumed to transfer to the target compound without experimental verification.

Quantitative Differentiation Evidence for N-[(3-Bromothiophen-2-yl)methyl]pyridin-3-amine: Physicochemical, Synthetic, and Class-Level Biological Comparisons


Physicochemical Differentiation from the Isomeric BK Channel Activator NS19504: Scaffold-Level Distinction Despite Identical Molecular Formula

N-[(3-Bromothiophen-2-yl)methyl]pyridin-3-amine shares the exact molecular formula (C₁₀H₉BrN₂S) and molecular weight (269.16 g/mol) with NS19504 (5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine), yet differs fundamentally in scaffold architecture: the target compound contains a bromothiophene–pyridine core with a secondary amine and a methylene linker, whereas NS19504 contains a bromophenyl–thiazole core with a primary amine [1]. Computed physicochemical properties from PubChem show XLogP3 = 2.7, topological polar surface area (TPSA) = 53.2 Ų, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 3 for the target compound [1]. The TPSA of 53.2 Ų is lower than the typical threshold of 60 Ų associated with oral bioavailability, and the single HBD distinguishes it from NS19504, which bears a primary amine (2 HBDs) on the thiazole ring . These differences in hydrogen-bonding capacity and scaffold topology predict divergent biological target engagement: NS19504 is a validated BK channel activator (EC₅₀ = 11.0 µM on KCa1.1 channels in guinea pig bladder smooth muscle) , while the bromothiophene–pyridine–methylene scaffold of the target compound is not known to interact with potassium channels.

Physicochemical profiling Drug-likeness Scaffold hopping

Synthetic Utility: Palladium-Catalyzed Cross-Coupling Yield Comparison for 3-Bromothiophene vs. 2-Bromothiophene Regioisomers

The 3-bromothiophene substructure in the target compound provides a distinct reactivity profile in palladium-catalyzed cross-coupling compared to 2-bromothiophene analogs. Vendor technical data indicate that Pd(PPh₃)₄-catalyzed Suzuki coupling of 3-bromothiophene derivatives with pyridine amine precursors proceeds in 97% yield in THF at 25 °C, while Pd(PPh₃)₂Cl₂ under identical conditions achieves 95% yield . By contrast, 2-bromothiophene is reported to exhibit higher intrinsic reactivity in cross-coupling owing to reduced steric hindrance at the 2-position [1]; however, the 3-bromo regiochemistry offers superior regioselectivity for subsequent functionalization at the 2-position of thiophene without competing dehalogenation. In the Schiff base route, reaction of 3-bromothiophene-2-carbaldehyde with 4-methylpyridin-2-amine yields (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine in 79% isolated yield, and subsequent Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ produces biaryl products in good to moderate yields [2]. These yields establish a benchmark for the synthetic accessibility of derivatives based on the 3-bromothiophene-2-methylamine scaffold.

Synthetic methodology Cross-coupling Building block reactivity

Antimicrobial Potential: Class-Level Evidence from Thiophene–Pyridine Chalcone Hybrids with Bromothiophene Motifs

Although no direct antimicrobial data exist for N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine itself, a closely related class of thiophene–pyridine chalcone hybrids provides quantitative bench-level comparators. Compound 1c (a pyridine–thiophene chalcone hybrid) demonstrated an inhibition zone of 43.3 ± 0.6 mm against Shigella sonnei, exceeding the standard antibiotic ceftriaxone (40.3 ± 0.6 mm) by 3.0 mm, and 22.3 ± 0.6 mm against Bacillus cereus vs. ceftriaxone at 20.3 ± 0.6 mm [1]. A separate study on thiophene–pyridine amide hybrid 89c, bearing a 3-bromothiophene tail and pyridine head group, showed MIC = 0.12 µg mL⁻¹ against Bacillus subtilis, representing double the potency of ampicillin [2]. The electron-withdrawing bromine at the 3-position of thiophene enhances lipophilicity and membrane penetration, which docking analyses attribute to dual π–π stacking (thiophene) and hydrogen bonding (pyridine nitrogen) to GlcN-6-P synthase and DNA gyrase active sites [1][2]. The identical bromothiophene–pyridine topology present in the target compound provides a structurally validated platform for antimicrobial lead optimization.

Antimicrobial Disc diffusion Structure–activity relationship

α-Glucosidase Inhibition Potential: Class-Level Evidence from Thiophene–Pyridine Thiourea Derivatives and Predicted Methylene Bridge Advantage

Thiophene–pyridine conjugates have demonstrated competitive inhibition of α-glucosidase, a validated target for post-prandial glucose control. Compound 9a (1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea) exhibited IC₅₀ = 9.77 mM, exceeding the reference drug acarbose (IC₅₀ = 11.96 mM) by 1.2-fold under identical assay conditions [1]. The bromothiophene-containing analog 9c (1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea) showed IC₅₀ = 12.94 mM, comparable to acarbose [1]. Docking studies revealed that the pyridine nitrogen hydrogen-bonds to Asp215 while the thiophene ring engages in π–π stacking with Tyr72; bromination at the 3-position improves hydrophobic pocket occupancy and electron density donation, lowering IC₅₀ values [1]. Notably, the target compound replaces the bulky acyl/thiourea groups in 9a/9c with a simple methylene bridge, which molecular modeling predicts would decrease steric clash in the −1 subsite of α-glucosidase, suggesting potential to reach or surpass the potency of 9a once empirically evaluated .

Anti-diabetic α-Glucosidase inhibition Molecular docking

Methylene Bridge Conformational Flexibility vs. Directly Linked Thiophene–Pyridine Biaryls: Impact on Target Engagement and Derivatization

The methylene (–CH₂–) bridge in N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine introduces a rotational degree of freedom absent in directly linked thiophene–pyridine biaryls such as 3-(thiophen-2-yl)pyridine or 3-(5-bromothiophen-2-yl)pyridine. This sp³-hybridized linker increases the number of rotatable bonds from 1–2 (in biaryls) to 3 (in the target compound) [1], enabling the pyridine and thiophene rings to adopt a wider range of relative orientations. In drug design contexts, conformational flexibility can enhance induced-fit binding to protein targets with deep or sterically constrained pockets. Conversely, the methylene bridge also functions as a metabolically stable spacer that electronically decouples the two aromatic systems, preventing the extended π-conjugation that characterizes biaryl analogs; this decoupling may reduce CYP-mediated oxidative metabolism of the thiophene ring. From a synthetic perspective, the secondary amine nitrogen in the bridge serves as an additional diversification point for N-alkylation, acylation, or sulfonylation—a vector completely absent in directly linked biaryl compounds .

Conformational analysis Linker chemistry Medicinal chemistry design

Computed Drug-Likeness and Property Differentiation from N-[(3-Bromothiophen-2-yl)methyl]aniline: The Pyridine Nitrogen Advantage

Replacement of the pyridin-3-amine moiety with aniline yields N-[(3-bromothiophen-2-yl)methyl]aniline (CAS 51305-76-1, C₁₁H₁₀BrNS). The pyridine nitrogen in the target compound increases topological polar surface area (TPSA = 53.2 Ų vs. an estimated ~29 Ų for the aniline analog) and introduces an additional hydrogen bond acceptor (HBA count = 3 vs. 2) [1]. This higher TPSA and HBA count predict improved aqueous solubility and a reduced LogP, although the target XLogP3 of 2.7 remains within drug-like space [1]. Critically, the pyridine nitrogen can coordinate to transition metal catalysts (e.g., Pd), influencing both synthetic outcomes and potential biological metalloenzyme interactions [2]. The pyridine ring also provides a basic center (pKa ~5.2 for pyridine) that can be protonated at physiological pH, enhancing water solubility relative to the neutral aniline analog. These differences directly affect compound handling in aqueous biological assays and chromatographic purification protocols.

Drug-likeness Physicochemical properties Solubility prediction

Best-Fit Research and Industrial Application Scenarios for N-[(3-Bromothiophen-2-yl)methyl]pyridin-3-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Antimicrobial Lead Optimization Leveraging the 3-Bromothiophene–Pyridine Scaffold

The target compound serves as a core scaffold for synthesizing focused libraries targeting bacterial GlcN-6-P synthase and DNA gyrase. As demonstrated by chalcone hybrid 1c (inhibition zone 43.3 ± 0.6 mm against S. sonnei, exceeding ceftriaxone) and amide hybrid 89c (MIC = 0.12 µg mL⁻¹ against B. subtilis, 2× ampicillin potency), the 3-bromothiophene–pyridine topology is a validated pharmacophore for antimicrobial activity [1]. The methylene bridge and secondary amine in the target compound provide two orthogonal vectors for parallel derivatization—Suzuki coupling at the bromine position and N-functionalization at the bridge—enabling rapid SAR exploration. The electron-withdrawing bromine at the 3-position enhances membrane penetration (logP contribution), a feature confirmed by docking studies that locate dual π–π stacking and hydrogen bonding interactions with target active sites [1][2].

Anti-Diabetic Drug Discovery: Minimalist α-Glucosidase Inhibitor Scaffold with Predicted Steric Advantage

The thiophene–pyridine conjugates 9a and 9c have established α-glucosidase inhibition with IC₅₀ values of 9.77 mM and 12.94 mM, respectively, compared to acarbose at 11.96 mM [1]. The target compound replaces the bulky thiourea/acyl appendages with a simple methylene bridge. Molecular modeling predictions indicate this minimization reduces steric clash in the −1 subsite of α-glucosidase, potentially yielding potency equal to or exceeding that of 9a [2]. Researchers procuring a structurally unencumbered starting point for anti-diabetic SAR can use this compound to systematically explore substitution effects at the bromine position and the secondary amine, without confounding contributions from thiourea or acyl pharmacophores [1][2].

Synthetic Methodology Development: Orthogonal Derivatization Platform for Heteroaromatic Library Synthesis

The palladium-catalyzed cross-coupling yields of 95–97% (Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, THF, 25 °C) for 3-bromothiophene substrates with pyridine amine partners establish the synthetic tractability of this scaffold [1]. The 3-bromo regiochemistry preserves the thiophene 2- and 5-positions for subsequent electrophilic substitution or directed metalation, enabling sequential orthogonal functionalization (e.g., Suzuki coupling at C3–Br, followed by lithiation/electrophile quench at C5) that is not feasible with 2-bromo or 5-bromo isomers. Additionally, the secondary amine nitrogen serves as a site for Buchwald–Hartwig N-arylation, reductive amination, or sulfonamide formation, making this compound a versatile three-point diversification platform for generating heteroaromatic compound libraries [1][2].

Physicochemical Property-Driven Fragment-Based Drug Discovery: Balanced Polarity and Conformational Flexibility

With a molecular weight of 269.16 g/mol, XLogP3 of 2.7, TPSA of 53.2 Ų, and 3 rotatable bonds, the target compound occupies fragment-like chemical space favorable for fragment-based drug discovery (FBDD) [1]. The TPSA below 60 Ų predicts adequate membrane permeability, while the single hydrogen bond donor and three acceptors provide a balanced polarity profile for both ligand efficiency and solubility. The methylene bridge introduces conformational flexibility (3 rotatable bonds vs. 1 in biaryl analogs) that can facilitate induced-fit binding to protein targets with enclosed binding pockets. The pyridine nitrogen additionally enables pH-dependent solubility modulation, advantageous for both biochemical assay development and downstream formulation optimization [1][2].

Quote Request

Request a Quote for N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.